molecular formula C17H21NO2 B1311689 2-(Dibenzylamino)propane-1,3-diol CAS No. 246232-73-5

2-(Dibenzylamino)propane-1,3-diol

Cat. No. B1311689
M. Wt: 271.35 g/mol
InChI Key: GFYRDQXZVIHUKQ-UHFFFAOYSA-N
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Description

“2-(Dibenzylamino)propane-1,3-diol” is a chemical compound with the molecular formula C17H21NO2 . It has a molecular weight of 271.35 g/mol . It is used in research and has been identified as a disulfide-reducing agent .


Synthesis Analysis

The synthesis of disulfide-reducing agents such as 2-(dibenzylamino)propane-1,3-dithiol (DPDT) and 2-(dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT) has been reported from serinol and methyl serinol, respectively . The synthesis process involves a two-step strategy where the amino group is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .


Molecular Structure Analysis

The molecular structure of “2-(Dibenzylamino)propane-1,3-diol” includes 20 heavy atoms, 12 aromatic heavy atoms, 7 rotatable bonds, 2 hydroxyl groups, and a molar refractivity of 80.34 . The structure also includes 2 six-membered rings .


Physical And Chemical Properties Analysis

“2-(Dibenzylamino)propane-1,3-diol” has a number of physical and chemical properties. It has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate and is an inhibitor of CYP2D6 . Its Log Po/w (iLOGP) is 2.54, indicating its lipophilicity . It is soluble, with a solubility of 0.502 mg/ml or 0.00185 mol/l .

Scientific Research Applications

Chemical Synthesis and Catalysis

2-(Dibenzylamino)propane-1,3-diol and its derivatives play a significant role in chemical synthesis. They are used in the preparation of hexahydropyrimidines, which may possess antifungal, antibiotic, and antiviral activity (Billman & Dorman, 1962). Additionally, these compounds can be synthesized from α-dibenzylamino aldehydes and are useful as chiral synthons in diastereoselective synthesis (Andrés et al., 2006).

Photocatalysis and Electrocatalysis

A derivative of 2-(Dibenzylamino)propane-1,3-diol, 2-ethyl-2-(2-hydroxybenzylideneamino)propane-1,3-diol, is used to synthesize cobalt and copper complexes that act as catalysts in hydrogen generation from water (Tang et al., 2016; Li et al., 2017). This application is critical in the development of sustainable energy solutions.

Material Science and Polymer Chemistry

In material science, 2-(Dibenzylamino)propane-1,3-diol derivatives are used in the synthesis of functionalized ligands for metal coordination, which can further coordinate two metal atoms, offering potential applications in catalysis and material synthesis (Meskini et al., 2010). In polymer chemistry, polyesters containing derivatives of this compound have been studied for their fluorescence quenching properties, which could have applications in sensing and material sciences (Tazuke et al., 1975).

Environmental Applications

In environmental applications, certain derivatives have been investigated for their potential in desulfurization processes, acting as adsorbents to remove sulfur compounds from fuels (Cai et al., 2015). This research is crucial in addressing the issue of sulfur emissions from fuel combustion.

Biochemistry and Biotechnology

In the field of biochemistry and biotechnology, the compound has been utilized as a disulfide-reducing agent in bioconjugate chemistry, offering a more user-friendly alternative for applications involving the reduction of disulfide bonds in biological molecules (Mthembu et al., 2019).

Chemical Sensing

Derivatives of 2-(Dibenzylamino)propane-1,3-diol have also been developed as water-soluble fluorescence sensors, with specific applications in detecting metal ions such as Al3+ in both aqueous solutions and on paper substrates (Liu et al., 2017). These sensors could be useful in environmental monitoring and analytical chemistry.

properties

IUPAC Name

2-(dibenzylamino)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c19-13-17(14-20)18(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17,19-20H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYRDQXZVIHUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451842
Record name 2-(dibenzylamino)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dibenzylamino)propane-1,3-diol

CAS RN

246232-73-5
Record name 2-(dibenzylamino)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B Kushwaha, SN Mthembu, A Sharma, F Albericio… - Molecules, 2023 - mdpi.com
Here, we report the synthesis of disulfide-reducing agents 2-(dibenzylamino) propane-1,3-dithiol (DPDT) and 2-(dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT) from serinol and …
Number of citations: 6 www.mdpi.com
E Burakowska, R Haag - Macromolecules, 2009 - ACS Publications
Dendritic core-double-shell architectures consisting of a hyperbranched polyglycerol core, a long aliphatic hydrophobic inner shell, and hyperbranched polyglycerol-based hydrophilic …
Number of citations: 55 pubs.acs.org
ZW Shao, Y Wang, WG Wang, JL Pu - … MATERIAL SCIENCE AND …, 2016 - World Scientific
In this paper, a novel dibenzocoronene tetracarboxdiimide derivative decorated with swallow-tailed glycol chain and alkoxy chain was synthesized by means of benzannulation reaction …
Number of citations: 2 www.worldscientific.com
ME Zielinski - 2014 - huskiecommons.lib.niu.edu
Lewis acids have been a cornerstone in modern organic synthesis, but the use of silicon Lewis acids has not received as much attention. Silicon Lewis acids have unique features that …
Number of citations: 0 huskiecommons.lib.niu.edu
SE Sherman, Q Xiao, V Percec - Chemical reviews, 2017 - ACS Publications
Synthetic vesicles have been assembled and coassembled from phospholipids, their modified versions, and other single amphiphiles into liposomes, and from block copolymers into …
Number of citations: 156 pubs.acs.org
BJ Sargent, RN Haszeldine - 1979 - search.proquest.com
The special characteristics endowed upon compounds by the incorporation of fluorine are discussed, together with the reasons for these changes. Several areas in which fluorine-…
Number of citations: 0 search.proquest.com

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